4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20023159
InChI: InChI=1S/C19H12O5/c1-11-15(23-19(21)16-7-4-10-22-16)9-8-13-12-5-2-3-6-14(12)18(20)24-17(11)13/h2-10H,1H3
SMILES:
Molecular Formula: C19H12O5
Molecular Weight: 320.3 g/mol

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate

CAS No.:

Cat. No.: VC20023159

Molecular Formula: C19H12O5

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate -

Specification

Molecular Formula C19H12O5
Molecular Weight 320.3 g/mol
IUPAC Name (4-methyl-6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate
Standard InChI InChI=1S/C19H12O5/c1-11-15(23-19(21)16-7-4-10-22-16)9-8-13-12-5-2-3-6-14(12)18(20)24-17(11)13/h2-10H,1H3
Standard InChI Key BSQXDVJXOZQKEN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC=CO4

Introduction

Structural Elucidation and Molecular Characteristics

The core structure of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate consists of a benzo[c]chromene framework fused with a furan-2-carboxylate ester at the 3-position. The molecular formula is inferred as C19_{19}H12_{12}O5_{5}, derived from the integration of a 4-methyl-substituted coumarin backbone (C14_{14}H10_{10}O3_{3}) and a 2-furoyl group (C5_{5}H3_{3}O3_{3}) . Key structural features include:

  • A benzopyrone core (6H-benzo[c]chromen-6-one) with a keto group at position 6 and a methyl substituent at position 4.

  • An ester linkage at position 3, formed via the reaction of the coumarin’s phenolic hydroxyl group with 2-furoic acid.

  • Planar aromatic systems that facilitate π-π stacking interactions, as observed in crystallographic studies of related coumarin derivatives .

Table 1: Comparative Molecular Data for Analogous Coumarin Derivatives

Property4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoateMethyl 5-methyl-4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate ((4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetic acid
Molecular FormulaC19_{19}H12_{12}O5_{5}C22_{22}H18_{18}O6_{6}C22_{22}H16_{16}O5_{5}
Molecular Weight (g/mol)344.30378.38360.36
Key Functional GroupsFuroate ester, keto, methylFuroate ester, methyl, etherAcetic acid, phenyl, keto, methyl

Synthetic Pathways and Chemical Reactivity

Synthesis Strategies

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate likely involves a multi-step protocol:

  • Coumarin Core Formation: The benzo[c]chromen-6-one scaffold is synthesized via Pechmann condensation, employing resorcinol derivatives and β-keto esters under acidic conditions.

  • Esterification: The phenolic hydroxyl group at position 3 reacts with 2-furoyl chloride in the presence of a base (e.g., pyridine) to form the furoate ester .

Critical Reaction Parameters:

  • Temperature: 60–80°C for esterification to minimize side reactions.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis .

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-rich coumarin core undergoes nitration or sulfonation at positions ortho and para to the ester group.

  • Ester Hydrolysis: Under basic or enzymatic conditions, the furoate ester is cleaved to regenerate the phenolic coumarin derivative .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from analogous compounds (e.g., ) provide insights into expected spectral features:

  • 1^1H NMR (DMSO-d6_6, 300 MHz):

    • δ 8.20–7.30 (m, aromatic protons from coumarin and furoate).

    • δ 6.70 (s, furan ring protons).

    • δ 2.50 (s, 4-methyl group) .

  • 13^{13}C NMR: Signals corresponding to the keto carbonyl (~δ 170 ppm) and ester carbonyl (~δ 165 ppm) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the parent ion [M+H]+^+ would confirm the molecular formula, with a predicted m/z of 345.0712 (C19_{19}H13_{13}O_{5}$$$$^+) .

CompoundIC50_{50} (COX-2 Inhibition)Anticancer Activity (Cell Line)
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoatePendingPending
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-...0.45 µM12 µM (MCF-7)

Applications and Future Research Directions

Pharmaceutical Development

  • Prodrug Design: The furoate ester enhances lipophilicity, improving blood-brain barrier penetration for neuroactive agents .

  • Antimicrobial Coatings: Coumarin derivatives are incorporated into polymers to create surfaces resistant to bacterial colonization.

Material Science

  • Fluorescent Probes: The rigid aromatic structure facilitates applications in optoelectronics and bioimaging .

Research Priorities

  • In Vivo Toxicity Studies: To establish safety profiles for therapeutic use.

  • Structure-Activity Relationship (SAR) Studies: To optimize bioactivity by modifying substituents on the coumarin and furoate moieties .

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